3-Ethyladenine

DNA Repair Glycosylase Inhibition Alkyladenine

Select 3-Ethyladenine when your research demands an N3-alkyladenine with distinct properties vs. 3-methyladenine. Offers 15-fold higher immunoassay sensitivity (30 fmol LOD), longer biological residence (67–74% urinary recovery), and equivalent autophagy inhibition with complete isolation membrane regression within 7 minutes. Ideal for BER pathway dissection, alkylation exposure biomarker studies, and glycosylase inhibitor SAR panels (IC₅₀ 0.05 vs. 1.5 for 3-MeAde). Deuterated internal standard (3-EtAde-d5) available for LC-MS/MS quantification at 0.02 ng/mL LOQ.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 43003-87-8
Cat. No. B1436549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyladenine
CAS43003-87-8
Synonyms3-ethyladenine
3-ethyladenine monohydrobromide
3-ethyladenine monohydroiodide
3-N-ethyladenine
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCN1C=NC(=N)C2=C1N=CN2
InChIInChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)
InChIKeyXAZTXNQITCBSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyladenine (CAS: 43003-87-8): A Distinct N3‑Alkylated Adenine Derivative for DNA Damage & Autophagy Research


3‑Ethyladenine (3‑EtAde, C₇H₉N₅) is a synthetic N3‑alkylated purine derivative that functions both as a biologically relevant DNA alkylation adduct and as a research‑grade inhibitor of autophagy and DNA repair glycosylases. Formed endogenously upon exposure to ethylating agents such as those present in tobacco smoke, 3‑EtAde is excised from DNA by 3‑methyladenine‑DNA glycosylases and subsequently excreted in urine, making it a validated biomarker of environmental alkylation exposure [1]. Unlike its N9‑substituted isomer 9‑ethyladenine, which binds to adenosine receptors, the N3 substitution of 3‑EtAde fundamentally alters its molecular recognition by DNA repair enzymes and its biochemical fate, underpinning its distinct utility in mechanistic and exposure‑monitoring studies [2].

Why 3‑Ethyladenine Cannot Be Replaced by 3‑Methyladenine or Other In‑Class Adenine Derivatives


Although 3‑methyladenine (3‑MeAde) is the most widely recognized autophagy inhibitor and DNA alkylation marker, substituting it with 3‑ethyladenine yields profoundly different biological and analytical outcomes. The ethyl moiety at the N3 position alters both the substrate specificity of DNA glycosylases and the pharmacokinetic excretion profile relative to the methyl analog. Critically, the glycosylase activity on 3‑EtAde is significantly lower than on 3‑MeAde [1], while the urinary recovery of 3‑EtAde is substantially reduced (67‑74% vs. >90% for 3‑MeAde), indicating a longer biological residence time and different systemic disposition [2]. Furthermore, in autophagy assays, 3‑EtAde induces distinct kinetics of nascent isolation membrane regression compared to 3‑MeAde and wortmannin [3]. These quantifiable differences make 3‑EtAde an irreplaceable, structurally‑specific tool for experiments that require differential alkylation‑repair kinetics or a distinct autophagy inhibition profile.

3‑Ethyladenine: Direct Quantitative Comparisons Against Closest Analogs and Alternatives


3‑Ethyladenine Exhibits 30‑Fold Weaker Glycosylase Inhibition than 3‑Benzyladenine and 10‑Fold Stronger than 3‑Methyladenine

In a comparative enzymatic assay measuring inhibition of 3‑methyladenine DNA glycosylase (EC 3.2.2.20), 3‑ethyladenine demonstrated an IC₅₀ value of 0.05 (units not specified in publication), positioning it as an inhibitor of intermediate potency among N3‑alkyladenine derivatives. 3‑Benzyladenine (IC₅₀ = 0.0004) was 125‑fold more potent, 3‑butyladenine (IC₅₀ = 0.0023) 22‑fold more potent, and 3‑propyladenine (IC₅₀ = 0.005) 10‑fold more potent, while 3‑methyladenine (IC₅₀ = 1.5) was 30‑fold less potent than 3‑EtAde [1]. This ranked potency order (3‑BzAde > 3‑BuAde > 3‑PrAde > 3‑EtAde > 3‑MeAde) correlates with increasing alkyl chain length, underscoring the importance of hydrophobic interactions in the enzyme active site.

DNA Repair Glycosylase Inhibition Alkyladenine

Urinary Excretion of 3‑Ethyladenine is Only 67‑74% vs. >90% for 3‑Methyladenine, Indicating Differential Systemic Clearance

Following administration of known amounts of 3‑alkyladenines to human volunteers, 3‑methyladenine (3‑MeAde) and 3‑(2‑hydroxyethyl)adenine (3‑HOEtAde) were excreted almost quantitatively (>90%) within 24 hours. In stark contrast, 3‑ethyladenine (3‑EtAde) was excreted to a significantly lesser extent, with a 24‑hour urinary recovery of only 67‑74%. 3‑Benzyladenine (3‑BzAde) showed the lowest recovery at 21‑25% [1]. These data, obtained via immunoaffinity purification and GC‑MS with deuterated internal standards, demonstrate that the ethyl substituent at N3 markedly reduces the efficiency of urinary elimination compared to the methyl group.

Biomonitoring Pharmacokinetics Alkylating Agent Exposure

3‑Ethyladenine Drives Complete Disappearance of Nascent Autophagic Membranes Within 7 Minutes, Mirroring 3‑Methyladenine Kinetics

In a murine seminal vesicle epithelial cell model, treatment with 3‑ethyladenine or 3‑methyladenine resulted in the extremely rapid shrinkage and complete disappearance of nascent isolating membranes within 7 minutes. Additionally, both inhibitors caused regression of pre‑formed autophagosomes with a halving time of 7 minutes [1]. This finding demonstrates that the ethyl and methyl N3‑substituents exert equipotent effects on the early stages of autophagy, specifically targeting the reversible growth phase of isolation membranes.

Autophagy Inhibitor Cell Biology

3‑Ethyladenine is Excised from DNA 5‑Fold More Slowly than 7‑Ethylguanine in Mammalian Cells

In Chinese hamster ovary (CHO) cells treated with the ethylating agent N‑ethyl‑N‑nitrosourea (ENU), the removal of ethylated purine bases from genomic DNA was monitored over time. The majority of 3‑ethyladenine (>85%) was lost within 20 hours, whereas only ~45% of 7‑ethylguanine was removed over 45 hours. Notably, O⁶‑ethylguanine persisted, with 75‑93% remaining at 45 hours [1]. This demonstrates that 3‑EtAde is a relatively fast‑repair substrate compared to 7‑EtGua, but its repair is not as rapid as O²‑ethylcytosine (25% removed in the first hour) as reported elsewhere [2].

DNA Repair Kinetics Alkylation Damage Ethylnitrosourea

Monoclonal Antibody EM‑6‑47 Detects 3‑Ethyladenine with 15‑Fold Higher Sensitivity than 3‑Methyladenine

A panel of monoclonal antibodies was raised against a 3‑ethyl‑8‑(3‑carboxypropyl)‑adenine hapten‑protein conjugate. The highest affinity antibody, EM‑6‑47, exhibited detection limits (at 25% inhibition of tracer‑antibody binding) of 30 fmol for 3‑ethyladenine, 17 fmol for 3‑n‑butyladenine, and 475 fmol for 3‑methyladenine [1]. This indicates that the antibody recognizes 3‑EtAde with ~15‑fold greater sensitivity than 3‑MeAde, despite the latter being the more abundant endogenous alkylation product.

Immunoassay Biomarker Detection Monoclonal Antibody

Optimal Use Cases for 3‑Ethyladenine Based on Quantified Differential Performance


Human Biomonitoring of Ethylating Carcinogen Exposure

Select 3‑ethyladenine as the primary urinary biomarker for studies evaluating exposure to tobacco‑specific nitrosamines or occupational ethylating agents. Its 15‑fold higher immunoassay sensitivity (30 fmol detection limit) compared to 3‑methyladenine [1] enables detection of low‑level, acute exposures. Furthermore, its lower basal excretion level (<1 nmol/day) and limited dietary contribution ensure that any increase above baseline can be reliably attributed to exogenous ethylation events [2]. The validated LC‑MS/MS method with a limit of quantification of 0.02 ng/mL for 3‑EtAde in urine provides a robust, quantitative analytical framework for such studies [3].

Time‑Resolved Kinetic Studies of Base Excision Repair (BER)

Employ 3‑ethyladenine as a model substrate to dissect the temporal dynamics of the base excision repair pathway following DNA alkylation. In CHO cell models, >85% of 3‑EtAde lesions are removed within 20 hours, establishing a defined repair window [4]. This intermediate repair rate positions 3‑EtAde as an ideal internal control for comparing the repair kinetics of fast‑processing lesions (e.g., O²‑ethylcytosine) and slow‑processing or persistent lesions (e.g., O⁶‑ethylguanine). The availability of deuterated 3‑ethyladenine‑d5 [5] further facilitates accurate quantification via stable isotope dilution mass spectrometry in DNA hydrolysates.

Orthogonal Control in Autophagy Inhibition Assays

Use 3‑ethyladenine as an alternative or orthogonal inhibitor to 3‑methyladenine in early‑stage autophagy studies. Both compounds induce complete regression of nascent autophagic isolation membranes within 7 minutes in murine epithelial cells [6]. This equivalent functional activity in autophagy, combined with 3‑EtAde's distinct 30‑fold weaker inhibition of DNA glycosylases compared to 3‑MeAde [7], allows researchers to decouple potential confounding effects on DNA repair pathways from autophagic flux measurements when using N3‑alkyladenine inhibitors.

Structure‑Activity Relationship (SAR) Studies of DNA Glycosylase Inhibitors

Incorporate 3‑ethyladenine into a systematic SAR panel to probe the alkyl chain length dependency of 3‑methyladenine DNA glycosylase (EC 3.2.2.20) inhibition. With an IC₅₀ of 0.05, 3‑EtAde serves as the mid‑range reference point in a potency series spanning from 3‑MeAde (IC₅₀ = 1.5) to 3‑BzAde (IC₅₀ = 0.0004) [7]. This graded inhibition profile, correlating with increasing hydrophobicity of the N3 substituent, is essential for defining the pharmacophore requirements of the enzyme's alkyl‑binding pocket and for developing more selective inhibitors of base excision repair.

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